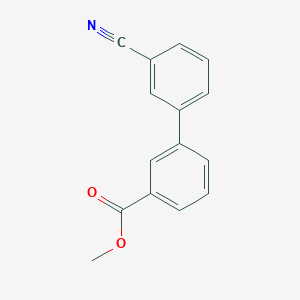

Methyl 3-(3-cyanophenyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(3-cyanophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-18-15(17)14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUUESGOWAPLGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362607 | |

| Record name | Methyl 3-(3-cyanophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168619-12-3 | |

| Record name | Methyl 3-(3-cyanophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for Methyl 3 3 Cyanophenyl Benzoate and Analogues

Esterification Approaches in Benzoate (B1203000) Synthesis

The formation of the methyl benzoate core of the target molecule is a critical step, achievable through several esterification methods. These can be broadly categorized into conventional and green chemistry approaches.

Conventional Esterification Methods

The most common and well-established method for synthesizing esters from carboxylic acids and alcohols is the Fischer-Speier esterification. organic-chemistry.orgresearchgate.net This acid-catalyzed equilibrium reaction typically involves heating the carboxylic acid (e.g., 3-cyanobenzoic acid or a related precursor) with an excess of methanol (B129727) in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgresearchgate.net The reaction is driven to completion by removing the water formed, often through azeotropic distillation or by using a large excess of the alcohol.

Another conventional approach involves the reaction of a more reactive carboxylic acid derivative, such as an acyl chloride (e.g., 3-cyanobenzoyl chloride), with methanol. This method is generally faster and not reversible but requires the prior preparation of the acyl chloride, often using reagents like thionyl chloride or oxalyl chloride.

The choice of catalyst can significantly influence the reaction conditions and yield. While strong mineral acids are effective, they can sometimes lead to side reactions and pose challenges in product purification and waste disposal.

| Catalyst | Alcohol | Temperature (°C) | Time (h) | Yield (%) | Reference |

| H₂SO₄ | Methanol | Reflux | 4-5 | 69 | N/A |

| p-Toluenesulfonic acid | Methanol | 95-105 | 2-3 | >90 | N/A |

| Tin(II) oxide | Fatty alcohols | 220 | Varies | High | N/A |

| Zr/Ti Solid Acid | Methanol | Varies | 6 | ~95 | mdpi.commdpi.com |

Green Chemistry Approaches to Ester Formation

In recent years, there has been a significant shift towards more environmentally friendly synthetic methods. For esterification, this includes the use of solid acid catalysts, microwave irradiation, and biocatalysis.

Solid acid catalysts, such as zeolites and ion-exchange resins, offer several advantages over traditional homogeneous catalysts. mdpi.commdpi.com They are easily separable from the reaction mixture, reusable, and often less corrosive. For instance, a Zr/Ti solid acid catalyst has been shown to be effective for the esterification of various benzoic acids with methanol, with high yields. mdpi.commdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate organic reactions. researchgate.netuwlax.eduijprdjournal.com In the context of Fischer esterification, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields with fewer by-products. researchgate.netuwlax.edu

| Method | Catalyst | Solvent | Time | Yield (%) | Reference |

| Microwave-assisted | H₂SO₄ | Ethanol (B145695) | 15 min | 98 | researchgate.net |

| Solid Acid Catalyst (Zr/Ti) | None | Methanol | 6 h | ~95 | mdpi.commdpi.com |

| Alkaline earth layered benzoates | None | Methanol | Varies | 65-70 | scielo.br |

Cyanation Strategies for Aromatic Nitrile Incorporation

The introduction of the cyano group onto the aromatic ring is another pivotal step in the synthesis of methyl 3-(3-cyanophenyl)benzoate. Several methods are available, each with its own set of advantages and limitations.

Nucleophilic Substitution Reactions for Cyano Group Introduction

A classic method for introducing a cyano group onto an aromatic ring is through a nucleophilic substitution reaction, most notably the Rosenmund-von Braun reaction. organic-chemistry.orgwikipedia.orgchem-station.comsynarchive.com This reaction involves the treatment of an aryl halide (e.g., a bromo-substituted methyl benzoate precursor) with a copper(I) cyanide salt at elevated temperatures. organic-chemistry.orgwikipedia.orgchem-station.comsynarchive.com While effective, this method often requires harsh reaction conditions and stoichiometric amounts of copper cyanide, which can lead to difficulties in product purification and waste management.

Modern variations of this reaction aim to use catalytic amounts of copper and milder conditions.

Palladium-Catalyzed Cyanation Protocols

Palladium-catalyzed cross-coupling reactions have become one of the most versatile and widely used methods for the formation of carbon-carbon and carbon-heteroatom bonds. The cyanation of aryl halides or triflates using a palladium catalyst and a cyanide source is a highly efficient method for the synthesis of aromatic nitriles. nih.govrsc.orgacs.orgnih.gov

A variety of cyanide sources can be employed, including potassium ferrocyanide (K₄[Fe(CN)₆]), which is less toxic than simple alkali metal cyanides. nih.gov The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and functional group tolerance. These reactions often proceed under milder conditions than the Rosenmund-von Braun reaction and are compatible with a wider range of functional groups, including esters.

| Aryl Halide | Cyanide Source | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aryl Chloride | K₄[Fe(CN)₆]·3H₂O | Pd₂(dba)₃ / L1 | Dioxane/H₂O | 100 | 85-99 | nih.gov |

| Aryl Bromide | K₄[Fe(CN)₆] | Pd(OAc)₂ / P(o-tol)₃ | t-BuOH/H₂O | 120 | 75-98 | dntb.gov.ua |

| Aryl Iodide | N-CN reagent | Pd(OAc)₂ / Xantphos | 1,4-Dioxane | 100 | 80-95 | rsc.org |

| Aryl Triflates | Zn(CN)₂ | Pd precatalyst | THF/H₂O | rt - 40 | 82-97 | acs.orgnih.gov |

Oxime Dehydration Routes to Nitriles

An alternative strategy for the synthesis of aromatic nitriles involves the dehydration of aldoximes. nih.govrsc.orgorganic-chemistry.orgresearchgate.netmdpi.com This two-step approach first requires the conversion of an aromatic aldehyde (e.g., a formyl-substituted methyl benzoate precursor) to its corresponding aldoxime by reaction with hydroxylamine. The subsequent dehydration of the aldoxime to the nitrile can be achieved using a variety of reagents.

Common dehydrating agents include acetic anhydride, thionyl chloride, and various phosphorus-based reagents. nih.govorganic-chemistry.orgresearchgate.net More modern and milder methods utilize reagents such as oxalyl chloride with a catalytic amount of dimethyl sulfoxide (B87167) (DMSO) or biocatalytic approaches using aldoxime dehydratases. researchgate.netmdpi.com This route avoids the use of toxic cyanide salts and can be a valuable alternative, particularly when the corresponding aldehyde is readily available.

| Aldoxime Substrate | Dehydrating Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aromatic Aldoximes | Oxalyl chloride / DMSO (catalytic) | Et₃N | rt | 85-95 | researchgate.net |

| Various Aldoximes | 1H-Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) / DBU | CH₂Cl₂ | rt | 70-95 | nih.gov |

| Aromatic Aldoximes | Aldoxime Dehydratase (biocatalyst) | Aqueous | Mild | High | mdpi.com |

Cyanide-mediated Cyanation of Halogenated Precursors

The introduction of a cyano group onto an aromatic ring is a fundamental transformation in organic synthesis. For the preparation of this compound, this can be envisioned to occur via the cyanation of a halogenated precursor, such as a bromo- or iodo-substituted biphenyl (B1667301) ester. A classic and enduring method for this transformation is the Rosenmund-von Braun reaction. This reaction traditionally involves the treatment of an aryl halide with a stoichiometric amount of copper(I) cyanide at elevated temperatures. researchgate.netiitk.ac.inorientjchem.org The reaction proceeds via an oxidative addition of the aryl halide to the copper(I) cyanide, followed by reductive elimination to yield the desired aryl nitrile. researchgate.net

Modern advancements in catalysis have provided milder and more efficient alternatives to the classical Rosenmund-von Braun reaction. Palladium- and nickel-catalyzed cyanation reactions have emerged as powerful tools for the synthesis of aryl nitriles. nih.gov These catalytic systems often employ less toxic cyanide sources, such as potassium ferrocyanide (K4[Fe(CN)6]), and can proceed under significantly lower temperatures. nih.gov For instance, a ligand-free palladium-catalyzed cyanation of aryl bromides has been developed using as little as 0.1 mol % Pd(OAc)2 with K4[Fe(CN)6] in dimethylacetamide (DMAC) at 120 °C, affording excellent yields of the corresponding nitriles. nih.gov Nickel catalysis also offers a sustainable approach, with various nickel complexes effectively catalyzing the cyanation of aryl halides. wikipedia.org

Table 1: Comparison of Cyanation Methodologies

| Reaction Name | Typical Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Rosenmund-von Braun | Aryl halide, CuCN | High temperature (150-250 °C) | Well-established | Harsh conditions, stoichiometric copper |

| Palladium-catalyzed | Aryl halide, K4[Fe(CN)6], Pd catalyst | Milder temperature (e.g., 120 °C) | Low catalyst loading, less toxic cyanide source | Catalyst cost |

| Nickel-catalyzed | Aryl halide, various cyanide sources, Ni catalyst | Mild conditions | Cost-effective catalyst | Ligand sensitivity |

Construction of the Aryl-Aryl Bond in Biphenyl Systems

The central structural feature of this compound is the biphenyl core. The formation of this aryl-aryl bond is a critical step in its synthesis, and several powerful cross-coupling reactions are available for this purpose.

The Suzuki-Miyaura coupling is arguably the most widely used method for the synthesis of biaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. nih.govnih.govorganic-synthesis.comnih.govnih.govnih.govanalytical-sales.commdpi.comrsc.org In the context of synthesizing this compound, this reaction would involve the palladium-catalyzed coupling of an aryl halide (e.g., methyl 3-bromobenzoate) with an arylboronic acid (e.g., 3-cyanophenylboronic acid), or vice versa.

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. nih.gov A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction for specific substrates. organic-synthesis.comnih.gov For instance, the use of palladium nanoparticles anchored on biodegradable microbeads has been shown to be an effective and reusable catalyst system for Suzuki-Miyaura reactions. nih.gov

Table 2: Key Components of the Suzuki-Miyaura Coupling

| Component | Role | Examples |

|---|---|---|

| Palladium Catalyst | Facilitates the cross-coupling | Pd(PPh3)4, PdCl2(dppf), Pd(OAc)2 |

| Organoboron Reagent | Aryl group donor | Arylboronic acids, Arylboronic esters |

| Aryl Halide/Triflate | Aryl group acceptor | Aryl bromides, iodides, or triflates |

| Base | Promotes transmetalation | Na2CO3, K2CO3, K3PO4 |

| Solvent | Reaction medium | Toluene, Dioxane, DMF, Water |

Historically, the Wurtz-Fittig reaction provided an early method for the formation of alkyl-substituted aromatic compounds. nih.govunacademy.comwikipedia.orgquora.com This reaction involves the treatment of a mixture of an aryl halide and an alkyl halide with sodium metal. wikipedia.orgquora.com A related reaction, the Fittig reaction, involves the coupling of two aryl halides in the presence of sodium to form a biaryl. quora.com While foundational, the Wurtz-Fittig and Fittig reactions are often limited by side reactions and a lack of selectivity, particularly when forming unsymmetrical biaryls. unacademy.comwikipedia.org

The Ullmann reaction is another classical method for biaryl synthesis, which involves the copper-mediated coupling of two aryl halide molecules. researchgate.netiitk.ac.inwikipedia.orglscollege.ac.in Traditionally, this reaction requires harsh conditions and stoichiometric amounts of copper. wikipedia.org However, modern variations have been developed that utilize catalytic amounts of palladium or nickel, expanding the substrate scope and rendering the conditions milder. lscollege.ac.in Despite these improvements, the Ullmann reaction can still suffer from limitations, and for the synthesis of complex molecules like this compound, cross-coupling reactions like the Suzuki-Miyaura are generally preferred for their higher efficiency and selectivity. lscollege.ac.in

Advanced Synthetic Techniques

While traditional methods for esterification are well-established, photochemical reactions offer novel and often milder alternatives. organic-chemistry.orgresearchgate.netnih.gov One such advanced technique is photodecarboxylation. In this process, a carboxylic acid can be converted into an ester through a light-induced removal of carbon dioxide. acs.orgacs.org For instance, the photodecarboxylation of an aryl ester in polyethylene (B3416737) films has been shown to proceed with high selectivity. acs.org Photoredox catalysis can also be employed for the decarboxylative oxygenation of carboxylic acids to form carbonyl compounds, which could then be converted to esters. princeton.edu These photochemical methods, while perhaps not the most direct route to this compound, represent the cutting edge of synthetic methodology and could offer unique advantages in the synthesis of complex analogues.

Radical-Mediated Synthetic Routes

While specific radical-mediated routes for the synthesis of this compound are not extensively detailed in the available literature, the formation of the core biphenyl structure can be achieved through various radical-based methodologies. These methods offer an alternative to traditional cross-coupling reactions and can be particularly useful for constructing sterically hindered biaryl systems. The general approach involves the generation of aryl radicals which then undergo coupling reactions.

One plausible, albeit unconventional, pathway involves a low-temperature phenylethynyl addition–cyclization–aromatization mechanism. rsc.orgbohrium.com This method has been demonstrated for the gas-phase preparation of biphenyl and its substituted derivatives through the reaction of phenylethynyl radicals with dienes. rsc.orgbohrium.com The process is characterized by a barrierless addition of the radical, followed by cyclization and hydrogen shift, ultimately leading to aromatization to form the biphenyl core. rsc.orgbohrium.com Although not specifically documented for this compound, this approach highlights the potential for radical-initiated pathways in forming the fundamental biphenyl backbone.

Another established radical-mediated approach is the Wurtz-Fittig reaction. This reaction can proceed via a free radical mechanism involving three key steps: dehalogenation of an aryl halide, diffusion of the resulting aryl radicals, and subsequent coupling to form the biphenyl derivative. nih.gov

More contemporary methods involve photoredox catalysis. In these systems, a photocatalyst, upon irradiation with light, can facilitate a single-electron transfer (SET) process to generate an aryl radical from a suitable precursor, such as an aryl halide. nih.gov This aryl radical can then be trapped by another aromatic species to form the desired biaryl linkage. For instance, an electronically excited photocatalyst can reduce an aryl halide to form a radical anion, which then fragments to produce the aryl radical and a halide anion.

A generalized scheme for a radical-mediated synthesis of a biphenyl compound, adaptable for this compound, is presented below:

| Step | Description | Reactants/Intermediates |

| 1 | Radical Generation | Aryl Halide (e.g., Methyl 3-bromobenzoate or 3-bromobenzonitrile) + Radical Initiator (e.g., photoredox catalyst, metal) |

| 2 | Radical Coupling | Aryl Radical + Aryl Radical or Aryl Radical + Arene |

| 3 | Product Formation | Biphenyl derivative (e.g., this compound) |

Mechanistic studies have also pointed towards the involvement of radical intermediates in certain metal-catalyzed cross-coupling reactions, which are traditionally considered to proceed via ionic pathways. For example, photoredox-mediated nickel-catalyzed cross-coupling of thiols with aryl iodides proceeds via thiyl radicals. acs.org

Industrial Synthesis Considerations (Excluding Production Scale Economics and Specific Cost Analysis)

The industrial synthesis of this compound would likely be approached through established and scalable cross-coupling methodologies, such as the Suzuki-Miyaura coupling reaction, due to its high functional group tolerance and generally high yields. nih.gov However, considerations for large-scale production extend beyond the choice of reaction to include factors such as raw material availability, process safety, and environmental impact.

Key Industrial Synthesis Considerations:

Raw Material Sourcing and Purity: The primary starting materials would likely be a derivative of 3-cyanobenzoic acid and a derivative of 3-hydroxybenzoic acid methyl ester, or their corresponding boronic acids and halides. The purity of these starting materials is crucial to ensure high yields and minimize the formation of impurities that would require costly and time-consuming purification steps.

Catalyst Selection and Loading: For cross-coupling reactions, the choice of catalyst (typically palladium-based for Suzuki coupling) and ligands is critical for optimizing reaction kinetics and yield. nih.gov In an industrial setting, minimizing the catalyst loading is a significant consideration to reduce costs and the levels of residual metal in the final product. Catalyst recovery and recycling are also important factors.

Solvent Selection and Recovery: The choice of solvent is dictated by its ability to dissolve the reactants, its boiling point for reaction temperature control, and its ease of recovery. nih.gov From an industrial and environmental perspective, the use of greener, more sustainable solvents is increasingly important. Efficient solvent recovery and recycling systems are essential to minimize waste and reduce operational costs.

Process Safety and Hazard Management: The industrial synthesis of any chemical requires a thorough hazard analysis. Potential risks include the handling of flammable solvents, toxic reagents (like cyanide salts if used in the synthesis of the nitrile group), and potentially pyrophoric reagents. google.compatsnap.com Robust safety protocols, including appropriate personal protective equipment, engineered controls, and emergency procedures, are paramount.

Waste Management and Environmental Impact: The environmental impact of the synthesis is a major consideration. This includes minimizing the generation of waste streams, treating any hazardous waste appropriately, and aiming for high atom economy in the chosen synthetic route. google.compatsnap.com The development of processes that avoid the use of toxic heavy metals or offer pathways for their efficient removal and recycling is a key goal in modern industrial chemistry.

The following table outlines a hypothetical industrial production flow for this compound via a Suzuki-Miyaura coupling reaction:

| Stage | Process | Key Considerations |

| 1 | Raw Material Preparation | Quality control of starting materials (e.g., Methyl 3-bromobenzoate and 3-cyanophenylboronic acid). |

| 2 | Reaction | Controlled addition of reagents, temperature monitoring, inert atmosphere maintenance. |

| 3 | Catalyst Removal | Filtration or extraction to remove the palladium catalyst. |

| 4 | Product Isolation | Quenching of the reaction, extraction of the product into a suitable solvent. |

| 5 | Purification | Crystallization or distillation to achieve the desired purity. |

| 6 | Drying and Packaging | Removal of residual solvents and packaging of the final product. |

Reaction Kinetics and Mechanisms in Nucleophilic Acyl Substitution

The study of nucleophilic acyl substitution reactions of esters, such as this compound, provides fundamental insights into reaction mechanisms that are crucial in organic synthesis and biochemical processes. The aminolysis of esters, in particular, has been extensively investigated to understand the formation and breakdown of tetrahedral intermediates, the factors governing the rate-determining step, and the influence of solvents on the reaction pathway.

Aminolysis Reactions of Cyanophenyl-containing Esters and Analogues

The aminolysis of esters proceeds via a nucleophilic attack of an amine on the carbonyl carbon of the ester, leading to the formation of an amide and an alcohol. The reaction mechanism can be either a concerted or a stepwise process involving a tetrahedral intermediate. For cyanophenyl-containing esters, the electronic properties of the cyano group, an electron-withdrawing group, can influence the reactivity of the ester and the stability of any intermediates.

Kinetic studies on the aminolysis of various esters, including phenyl benzoates and related compounds, have shown that the reaction rate is influenced by the nature of the amine nucleophile, the leaving group, and the substituents on the acyl and phenyl moieties. For instance, in the aminolysis of Y-substituted phenyl X-substituted benzoates with piperidine, the reaction is suggested to proceed through a zwitterionic tetrahedral intermediate, with the possibility of a change in the rate-determining step based on the electronic nature of the substituents.

The reactivity of cyanophenyl-containing esters in aminolysis is expected to be enhanced due to the electron-withdrawing nature of the cyano group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Investigation of Tetrahedral Intermediates (T±, T⁻)

The stepwise mechanism of ester aminolysis involves the formation of a tetrahedral intermediate. This intermediate can exist in two forms: a zwitterionic form (T±) and an anionic form (T⁻). The T± intermediate is formed by the direct attack of the amine on the carbonyl carbon. It can then either revert to the starting materials, or be deprotonated by a base (such as another amine molecule) to form the anionic intermediate T⁻. The T⁻ intermediate can then expel the leaving group (alkoxide or phenoxide) to form the final amide product.

Brönsted-Type Correlations and Rate-Determining Steps

Brönsted-type correlations are a valuable tool for elucidating reaction mechanisms by relating the rate constant of a reaction to the acidity or basicity of one of the reactants. In the context of ester aminolysis, a plot of the logarithm of the rate constant (log k) against the pKa of the conjugate acid of the amine nucleophile (or the pKa of the leaving group) can provide insights into the degree of bond formation or cleavage in the transition state of the rate-determining step.

A linear Brönsted-type plot is often indicative of a consistent reaction mechanism across a series of reactants. The slope of the plot, known as the Brönsted coefficient (βnuc for the nucleophile or βlg for the leaving group), provides information about the charge development in the transition state. For example, a large βnuc value suggests a significant degree of bond formation between the nucleophile and the carbonyl carbon in the transition state.

Conversely, a curved or biphasic Brönsted-type plot can indicate a change in the rate-determining step of the reaction. For instance, in the aminolysis of some esters, the rate-determining step can switch from the formation of the tetrahedral intermediate to its breakdown as the basicity of the amine or the acidity of the leaving group is varied. Studies on the aminolysis of substituted phenyl benzoates have shown both linear and curved Brönsted-type plots, depending on the specific reactants and reaction conditions, providing evidence for changes in the rate-determining step nih.govnih.gov.

Solvent Effects on Reaction Mechanisms

The solvent in which a reaction is carried out can have a profound effect on the reaction rate and mechanism. In the aminolysis of esters, the solvent can influence the stability of the reactants, transition states, and intermediates through various interactions such as hydrogen bonding and dipolar interactions.

Protic solvents, which can act as hydrogen bond donors, can stabilize both the ground state of the reactants and the charged intermediates and transition states. Aprotic solvents, on the other hand, primarily influence the reaction through their polarity and polarizability. The aminolysis of esters in aprotic solvents has been studied to understand the intrinsic reactivity of the species involved without the complicating effects of hydrogen bonding.

Kinetic studies of solvent effects on the aminolysis of related ester systems have utilized multiparametric approaches to correlate the reaction rate with solvent parameters such as acidity, basicity, and polarity/polarizability. These studies have shown that for a concerted mechanism, an increase in solvent dipolarity/polarizability can lead to an increase in the rate constant researchgate.net. The use of ionic liquids as solvents has also been explored, revealing changes in the reaction mechanism from a concerted process in aqueous ethanol to a stepwise mechanism through a zwitterionic intermediate researchgate.net. The direct aminolysis of methyl esters with ammonia (B1221849) has been investigated in continuous flow, highlighting the positive effect of protic solvents on the addition reaction rsc.org.

Electrophilic Aromatic Substitution Pathways on the Biphenyl Core

The biphenyl core of this compound presents two aromatic rings that can undergo electrophilic aromatic substitution (EAS). The regioselectivity of such reactions is determined by the directing effects of the substituents on each ring.

On one ring, we have a methyl ester group (-COOCH3) at the 3-position relative to the other phenyl ring. The methyl ester group is an electron-withdrawing group and, therefore, a deactivating group for EAS. It directs incoming electrophiles to the meta position relative to itself.

On the other ring, we have a cyano group (-CN) at the 3'-position. The cyano group is also a strong electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position.

When considering the biphenyl system as a whole, the phenyl group itself is an activating group and directs incoming electrophiles to the ortho and para positions. However, in this compound, both rings are deactivated by the electron-withdrawing substituents. The nitration of methyl benzoate, a related compound, is a classic example of electrophilic substitution on a deactivated ring, yielding predominantly the meta-substituted product, methyl 3-nitrobenzoate rsc.orgunwisdom.orgaiinmr.comma.edu.

The electrophilic substitution on the biphenyl core of this compound will be a competition between the two rings. The ring that is less deactivated will be more susceptible to electrophilic attack. The relative deactivating strengths of the -COOCH3 and -CN groups, as well as the positions of substitution, will determine the final product distribution. In general, electrophilic attack is more likely to occur on the ring that is less deactivated and at the positions that are least sterically hindered and electronically most favorable.

Functional Group Transformations of the Nitrile Moiety (e.g., Reduction to Amine)

The nitrile (cyano) group of this compound is a versatile functional group that can be transformed into a variety of other functional groups. A particularly important transformation is its reduction to a primary amine.

The reduction of the nitrile group can be achieved using several reducing agents. A common and powerful reducing agent for this purpose is lithium aluminum hydride (LiAlH4). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH4 to the electrophilic carbon of the nitrile, forming an imine anion intermediate. A second hydride addition then occurs, leading to a dianion, which upon aqueous workup is protonated to yield the primary amine .

Another common method for the reduction of nitriles is catalytic hydrogenation. This involves reacting the nitrile with hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. This method is often preferred in industrial settings due to its efficiency and the avoidance of metal hydride reagents. Catalytic hydrogenation of benzoic acid and its derivatives has been studied, demonstrating the feasibility of reducing functional groups on the aromatic ring under various conditions researchgate.netnih.govmdpi.comrsc.org. While these studies primarily focus on the reduction of the carboxylic acid or the aromatic ring, the conditions can often be adapted for the reduction of a nitrile group.

The selective reduction of the nitrile group in the presence of the ester group is a potential challenge, as esters can also be reduced by strong reducing agents like LiAlH4. However, by careful choice of reagents and reaction conditions, it is often possible to achieve selective reduction of the nitrile. For example, catalytic hydrogenation can sometimes be more selective towards nitrile reduction over ester reduction.

The resulting amine, methyl 3-(3-aminomethylphenyl)benzoate, is a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and materials.

Data Tables

Table 1: Common Reagents for the Reduction of Nitriles to Primary Amines

| Reagent | Typical Conditions | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF, 2. H₂O workup | Powerful reducing agent, can also reduce esters. |

| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, or Raney Ni catalyst, H₂ gas | Can be selective for nitrile reduction over ester reduction under controlled conditions. |

| Borane (BH₃) | THF or DMS complex | Another option for nitrile reduction. |

Mechanistic Studies and Chemical Reactivity of this compound Derivatives

Advanced Spectroscopic and Structural Characterization of Methyl 3 3 Cyanophenyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule. For Methyl 3-(3-cyanophenyl)benzoate, both Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are employed to achieve a complete structural assignment.

Proton NMR spectroscopy provides information on the number of different types of protons, the number of protons of each type, and the electronic environment of each proton. In the ¹H NMR spectrum of this compound, the aromatic protons of the two phenyl rings are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns of these aromatic protons would provide detailed information about their relative positions on the rings. The methyl ester protons (-OCH₃) would appear as a sharp singlet in the upfield region, generally around 3.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0 - 8.5 | Multiplet |

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The carbon of the nitrile group (-C≡N) would appear around 115-125 ppm. The aromatic carbons will resonate in the region of 120-140 ppm, with the exact shifts depending on the substituent effects. The methyl carbon of the ester group will be found in the upfield region, typically around 50-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 165 - 175 |

| Aromatic Carbons | 120 - 140 |

| Nitrile Carbon (C≡N) | 115 - 125 |

Note: These are approximate ranges and can be influenced by the specific molecular environment.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) spectroscopy is particularly useful for identifying characteristic functional groups. In the IR spectrum of this compound, a strong absorption band corresponding to the C=O stretching vibration of the ester group is expected around 1720-1740 cm⁻¹. The C≡N stretching vibration of the nitrile group should appear as a sharp, medium-intensity band in the range of 2220-2260 cm⁻¹. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-O stretching of the ester will be in the 1100-1300 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Ester | C=O Stretch | 1720 - 1740 |

| Nitrile | C≡N Stretch | 2220 - 2260 |

| Aromatic | C-H Stretch | >3000 |

Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile (C≡N) and the symmetric aromatic ring breathing modes are often strong and easily identifiable in the Raman spectrum. The C≡N stretch in the Raman spectrum is expected to be a prominent peak. Aromatic ring vibrations typically give rise to a series of bands in the 1300-1600 cm⁻¹ region.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For this compound (C₁₅H₁₁NO₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (237.25 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). The presence of the biphenyl (B1667301) and nitrile functionalities would also lead to characteristic fragment ions. Analysis of these fragments helps to piece together the molecular structure.

Table 4: Potential Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |

|---|---|---|

| [M]⁺ | C₁₅H₁₁NO₂⁺ | 237 |

| [M - OCH₃]⁺ | C₁₄H₈NO⁺ | 206 |

| [M - COOCH₃]⁺ | C₁₃H₈N⁺ | 178 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Specific GC-MS data, including retention times and fragmentation patterns for this compound, are not available in published literature. This analysis would typically involve identifying the molecular ion peak and characteristic fragment ions to confirm the compound's structure.

High-Resolution Mass Spectrometry (HRMS)

There is no available HRMS data for this compound. This technique would be used to determine the exact mass of the molecule with high precision, allowing for the confirmation of its elemental formula, C₁₅H₁₁NO₂.

Electronic Absorption Spectroscopy (UV-Vis)

Published UV-Vis spectroscopic data for this compound, which would detail its absorption maxima (λmax) and molar absorptivity coefficients, could not be found. This analysis provides information about the electronic transitions within the molecule's conjugated system.

X-ray Crystallography for Solid-State Structure Determination

A crystal structure for this compound has not been reported in crystallographic databases. X-ray crystallography would provide definitive information on the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of the compound.

Theoretical and Computational Chemistry Investigations of Methyl 3 3 Cyanophenyl Benzoate Systems

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are foundational to modern computational chemistry. wikipedia.org Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic structure and energy of molecules. DFT is particularly popular due to its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.net Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org

For Methyl 3-(3-cyanophenyl)benzoate, these calculations would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to describe the molecule's orbitals. nih.gov

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is the process of finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For a flexible molecule like this compound, which has a rotational bond between the two phenyl rings and at the ester group, multiple stable conformations (isomers) may exist.

Conformational analysis involves systematically exploring these different spatial arrangements to identify the global minimum energy structure, which is the most likely conformation to be observed experimentally. This process helps in understanding the molecule's shape and steric properties. The optimized geometric parameters, such as bond lengths and angles, can then be compared with available experimental data from techniques like X-ray crystallography.

Table 1: Illustrative Data from Geometry Optimization of a Biphenyl (B1667301) Derivative (Note: This table is a hypothetical representation of the kind of data that would be generated for this compound.)

| Parameter | Calculated Value (DFT/B3LYP) | Experimental Value (XRD) |

|---|---|---|

| C-C (inter-ring) bond length | 1.49 Å | 1.48 Å |

| C≡N bond length | 1.15 Å | 1.14 Å |

| C=O bond length | 1.21 Å | 1.20 Å |

Once the geometry is optimized, the electronic structure can be analyzed to understand its reactivity and intermolecular interactions. The Molecular Electrostatic Potential (MEP) is a valuable tool for this purpose. researchgate.net An MEP map visualizes the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.net

For this compound, an MEP analysis would predict:

Nucleophilic sites: Regions with negative potential, such as around the oxygen atoms of the ester group and the nitrogen atom of the cyano group, are susceptible to electrophilic attack. researchgate.net

Electrophilic sites: Regions with positive potential, particularly around the hydrogen atoms of the phenyl rings, are prone to nucleophilic attack. researchgate.net

This analysis is crucial for predicting how the molecule will interact with other reagents, solvents, or biological receptors. researchgate.net

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them.

By calculating the energy of all species along a proposed reaction pathway, an energy profile can be constructed. This profile maps the energy of the system as it progresses from reactants to products. The highest point on this profile between a reactant/intermediate and an intermediate/product is the transition state.

The energy difference between the reactants and the transition state is the activation barrier (or activation energy). A lower activation barrier corresponds to a faster reaction rate. For reactions involving this compound, such as its synthesis or hydrolysis, calculating these barriers can explain the observed reaction kinetics and feasibility.

Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and activation energies. Computational solvation models are used to account for these effects. Implicit solvation models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which is a computationally efficient way to model bulk solvent effects. Explicit solvation models involve including individual solvent molecules in the calculation, offering a more detailed picture of specific solute-solvent interactions like hydrogen bonding, though at a much higher computational cost.

Spectroscopic Property Predictions (e.g., IR, Raman)

Computational methods can accurately predict various spectroscopic properties of molecules. These theoretical spectra are invaluable for interpreting and assigning experimental data.

Theoretical calculations of vibrational frequencies for this compound would be performed using the optimized geometry. The results provide a set of vibrational modes, each with a specific frequency and intensity for both Infrared (IR) and Raman spectroscopy. nih.gov By comparing the calculated spectrum with the experimental one, each peak in the experimental spectrum can be assigned to a specific molecular vibration (e.g., C=O stretch, C≡N stretch, C-H bend). nih.govscifiniti.com It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, accounting for approximations in the computational method and anharmonicity. scifiniti.com

Table 2: Illustrative Vibrational Frequency Assignments for this compound (Note: This table is a hypothetical representation of predicted and experimental spectroscopic data.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| C-H stretch (aromatic) | 3150 | 3024 | 3020 |

| C≡N stretch | 2320 | 2227 | 2225 |

| C=O stretch (ester) | 1795 | 1723 | 1720 |

| C-O stretch (ester) | 1290 | 1238 | 1240 |

Quantitative Structure-Analysis Relationship (QSAR) Studies for Molecular Behavior

A typical QSAR model takes the form of an equation where a biological activity (e.g., inhibitory concentration IC₅₀, or effective concentration EC₅₀) is expressed as a function of one or more molecular descriptors. wikipedia.org These descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties.

For a molecule like this compound, a range of descriptors would be pertinent for developing a QSAR model. These can be broadly categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule. The presence of the electron-withdrawing nitrile (-CN) group and the ester (-COOCH₃) group significantly influences the electron distribution across the aromatic rings. Relevant descriptors would include dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Hydrophobic Descriptors: Lipophilicity is a critical factor in how a molecule interacts with biological systems. The most common descriptor for hydrophobicity is the logarithm of the partition coefficient (logP), which measures a compound's distribution between an octanol (B41247) and water phase.

Steric or Topological Descriptors: These describe the size and shape of the molecule. Descriptors such as molecular weight, molecular volume, surface area, and various topological indices (e.g., Wiener index, Balaban index) fall into this category. The spatial arrangement of the two phenyl rings and the substituents are key determinants of how the molecule can fit into a biological target.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide highly detailed information about the electronic structure and reactivity of a molecule.

To illustrate the application of QSAR, we can consider a hypothetical study based on findings from research on analogous biphenyl carboxamide derivatives, which share the biphenyl-like core structure with this compound. medcraveonline.com In a representative QSAR study, a series of compounds with systematic structural modifications would be synthesized and their biological activity measured. Molecular descriptors for each compound would then be calculated and correlated with the observed activity using statistical methods like multiple linear regression (MLR).

For instance, a study on a series of biphenyl carboxamides as analgesic agents revealed a statistically significant model correlating biological activity with specific topological descriptors. medcraveonline.com A hypothetical QSAR model for a series of cyanophenylbenzoate derivatives might yield an equation similar to:

log(1/C) = β₀ + β₁(logP) + β₂(LUMO) + β₃(V)

Where:

log(1/C) represents the biological activity (C being the concentration required for a specific effect).

logP is the hydrophobicity descriptor.

LUMO is the energy of the lowest unoccupied molecular orbital, an electronic descriptor.

V is the molecular volume, a steric descriptor.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

QSAR studies on polychlorinated biphenyls (PCBs) have been conducted to predict their toxic effects. nih.govgov.scotnih.gov These studies have demonstrated that the pattern of substitution on the biphenyl core is a critical determinant of toxicity. Similarly, for this compound, the relative positions of the cyano and methyl ester groups are expected to significantly influence its molecular interactions and, consequently, its biological or physicochemical properties.

The following interactive data table presents hypothetical data for a series of substituted cyanophenylbenzoate derivatives, illustrating the kind of data that would be generated and used in a QSAR study. The "Biological Activity (pIC₅₀)" is a logarithmic measure of the concentration required to inhibit a particular biological process by 50%. Higher pIC₅₀ values indicate greater potency. The molecular descriptors shown are examples of those that would be calculated and used to build a predictive QSAR model.

| Compound | R1 | R2 | LogP | LUMO (eV) | Molecular Volume (ų) | Biological Activity (pIC₅₀) |

| 1 | H | H | 3.5 | -1.2 | 200 | 5.2 |

| 2 | CH₃ | H | 4.0 | -1.1 | 215 | 5.5 |

| 3 | Cl | H | 4.2 | -1.4 | 210 | 5.8 |

| 4 | H | OCH₃ | 3.3 | -1.0 | 220 | 5.3 |

| 5 | H | NO₂ | 3.1 | -1.8 | 215 | 6.2 |

This table contains hypothetical data for illustrative purposes.

From such a dataset, a QSAR model could reveal, for example, that increased hydrophobicity (higher logP) and the presence of an electron-withdrawing group at the R2 position (as indicated by a lower LUMO energy) are positively correlated with biological activity. The molecular volume might show an optimal value, beyond which steric hindrance reduces activity. These insights are invaluable for the rational design of new compounds with potentially enhanced or optimized properties.

Applications of Methyl 3 3 Cyanophenyl Benzoate in Advanced Organic Synthesis

Role as an Organic Synthesis Intermediate and Building Block

In the landscape of organic chemistry, "building blocks" are foundational molecules used to construct more elaborate compounds through various chemical reactions. cymitquimica.com Methyl 3-(3-cyanophenyl)benzoate is recognized as an important organic synthesis intermediate. google.com Its structure is particularly useful for creating complex aromatic compounds due to the presence of two distinct and reactive functional groups—the ester and the nitrile—on a stable biphenyl (B1667301) core. This allows for sequential and selective chemical transformations.

Derivatives of this core structure, such as Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate, are also employed as intermediates in the synthesis of even more complex organic molecules, highlighting the utility of the cyanophenyl-benzoate framework. evitachem.comfluorochem.co.uk The strategic placement of the cyano and benzoate (B1203000) groups allows chemists to leverage its electronic properties and reactivity in multi-step synthetic pathways.

Precursor in Complex Organic Molecule Synthesis

The utility of this compound extends to its role as a precursor for molecules with significant applications in medicinal chemistry and materials science. It is a key starting material for synthesizing a variety of complex organic molecules.

Research has identified it as a precursor in the development of potential pharmaceuticals. For instance, it serves as an intermediate in the synthesis of compounds investigated for cardiovascular diseases and for their potential antitumor properties. google.com Furthermore, the core structure is valuable in the creation of liquid crystal materials, where the rigid biphenyl unit is a desirable feature. google.com The synthesis of related structures, like methyl 5-(3-cyanophenyl)-3-formylbenzoate, further demonstrates how this class of compounds acts as a crucial precursor for highly functionalized biphenyl derivatives through well-established synthetic routes like the Suzuki coupling reaction. google.com

Strategies for Functionalization and Derivatization

The chemical versatility of this compound lies in the distinct reactivity of its ester group, nitrile group, and biphenyl core. This allows for a wide range of functionalization and derivatization strategies.

The methyl ester group can be selectively transformed into several other functional groups, providing a handle for molecular modification. The primary reactions include reduction and hydrolysis. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, whereas milder reagents like diisobutylaluminum hydride (DIBAL-H) can achieve a partial reduction to an aldehyde, depending on the reaction conditions. Conversely, hydrolysis of the ester under acidic or basic conditions yields the corresponding carboxylic acid. chemistrysteps.com These transformations are fundamental in synthetic sequences where the ester acts as a protected form of an alcohol or carboxylic acid.

Table 1: Reactions for Modification of the Ester Group

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| Reduction to Alcohol | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |

| Reduction to Aldehyde | Diisobutylaluminum hydride (DIBAL-H) | Aldehyde (-CHO) |

| Hydrolysis | Acid or base (e.g., H₃O⁺, NaOH) | Carboxylic Acid (-COOH) |

The nitrile (cyano) group is another key site for functionalization, offering a pathway to nitrogen-containing functionalities. It can be hydrolyzed under acidic or basic conditions to first form an amide and, upon further reaction, a carboxylic acid. chemistrysteps.com A notable development is the hydration of nitriles to amides using a copper iodide/cesium carbonate/DBU system, which shows high functional group compatibility and can proceed without affecting an intramolecular ester group. d-nb.info The nitrile group can also be reduced to a primary amine using powerful reducing agents like LiAlH₄. chemistrysteps.com Additionally, the carbon atom of the nitrile is electrophilic and can be attacked by organometallic nucleophiles, such as Grignard reagents, to produce ketones after hydrolysis of the intermediate imine. chemistrysteps.com

Table 2: Reactions for Modification of the Nitrile Group

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| Hydrolysis | Acid or base (e.g., H₃O⁺, NaOH) | Amide (-CONH₂) or Carboxylic Acid (-COOH) |

| Selective Hydration | Copper iodide/Cesium carbonate/DBU | Amide (-CONH₂) |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary Amine (-CH₂NH₂) |

| Reaction with Grignard Reagent | 1. RMgX; 2. H₃O⁺ | Ketone (-C(O)R) |

The biphenyl core of this compound provides a rigid and tunable platform. Diversification of this core is most effectively achieved using transition-metal-catalyzed cross-coupling reactions. researchgate.netrsc.org The Suzuki-Miyaura coupling, which is a common method for synthesizing the parent compound itself, can be adapted to introduce a wide variety of substituents. google.com By choosing different substituted boronic acids or aryl halides as coupling partners, chemists can systematically modify the electronic and steric properties of the biphenyl skeleton.

Other powerful cross-coupling reactions for biphenyl synthesis and functionalization include Kumada (using Grignard reagents), Stille (using organostannanes), and Negishi (using organozinc reagents) couplings. researchgate.netrsc.org Furthermore, once the biphenyl scaffold is formed, it can undergo further functionalization through reactions such as halogenation or Friedel-Crafts alkylation and acylation to introduce additional substituents at various positions on the aromatic rings. rsc.org

Enantioselective Synthesis Applications (based on related cyanophenyl propanoic acid derivatives)

While this compound itself is achiral, its structural motif is relevant to the synthesis of chiral molecules. Strategies developed for related compounds, such as cyanophenyl propanoic acid derivatives, can be conceptually applied. A prominent example is the enantioselective synthesis of 3-amino-3-(4-cyanophenyl)propanoic acid derivatives. researchgate.netresearchgate.net

In one chemoenzymatic approach, racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate was successfully resolved through enantioselective N-acylation. researchgate.net This process utilized the enzyme Candida antarctica lipase (B570770) A (CAL-A) to selectively acylate one enantiomer of the amino ester, allowing for the separation of the fast-reacting enantiomer from the unreacted one. researchgate.netresearchgate.net Such enzymatic kinetic resolutions are powerful tools in asymmetric synthesis. This methodology demonstrates that if a chiral center is introduced into a side chain attached to the cyanophenyl-benzoate core, enzymatic methods could potentially be employed to achieve enantioselective synthesis or resolution, yielding optically pure products. researchgate.net

Advanced Materials Science Applications of Cyanophenyl Substituted Benzoates

Liquid Crystal Materials Research

Cyanophenyl-benzoates are a well-established and crucial component in the formulation of liquid crystal (LC) mixtures, particularly for display applications. Their importance stems from the strong dipole moment of the terminal cyano group, which induces a high positive dielectric anisotropy (Δε) in the resulting material. google.com This property is fundamental for the operation of twisted nematic and other field-effect liquid crystal displays (LCDs), where an electric field is used to align the molecules and modulate light.

The general structure, consisting of a cyano-substituted phenyl ring linked via an ester group to another benzene (B151609) ring (often with an alkyl or alkoxy chain), provides the necessary molecular shape (calamitic, or rod-like) and thermal stability for forming liquid crystalline phases (mesophases). researchgate.net These compounds are frequently used as components in nematic mixtures to create materials with a wide operational temperature range, good miscibility, and optimized electro-optical properties. google.comresearchgate.net Researchers often combine different cyanophenyl benzoates or mix them with other liquid crystal families, like cyanobiphenyls, to fine-tune properties such as anchoring energy and switching voltage for specific applications like bistable displays. google.com

Investigations into specific homologues, such as those in the 4'-cyanophenyl 4-n-alkylbenzoate series, provide insight into the relationship between molecular structure and mesophase behavior. Techniques like Thermally Stimulated Depolarization Currents (TSDC) and Differential Scanning Calorimetry (DSC) are used to determine phase transition temperatures and activation energies, which are critical parameters for material performance. researchgate.nettandfonline.com

| Compound Name | n | Abbreviation | Phase Transitions (°C) |

|---|---|---|---|

| 4'-Cyanophenyl 4-n-pentylbenzoate | 5 | CP5B | Cr 64.3 (N 55.3) I |

| 4'-Cyanophenyl 4-n-hexylbenzoate | 6 | CP6B | Cr 44.3 N 48.5 I |

Polymers and Functional Materials with Unique Structural Properties

Cyanophenyl-benzoate moieties are incorporated into polymers to create advanced functional materials, most notably side-chain liquid-crystalline polymers (SCLCPs). mdpi.com In these materials, the cyanophenyl-benzoate group acts as a mesogenic side chain, attached to a flexible polymer backbone (e.g., polymethacrylate). This combination leverages the self-organizing properties of liquid crystals with the processability and mechanical integrity of polymers.

These polymers can form highly ordered nanostructures, such as smectic or cylindrical phases, through microphase separation. mdpi.com The polarity and intermolecular interactions of the cyano-terminated mesogens are crucial for driving the formation of these structures. mdpi.com Researchers have synthesized diblock copolymers, such as PEO-b-PM6BACP, where one block is a liquid-crystalline polymer containing cyanophenyl-benzoate moieties. mdpi.com Such materials are of significant interest for applications requiring precise molecular alignment, including microfabrication templates and advanced optical films. mdpi.com The ability to uniaxially align the liquid crystal moieties along a specific direction allows for the creation of materials with anisotropic optical and physical properties. mdpi.com

| Polymer | Monomer | Polymerization Method | Resulting LC Phase | Key Finding |

|---|---|---|---|---|

| PEO-b-PM6BACP | 4-cyanophenyl 4-{[6-(methacryloyloxy)hexyl]oxy}benzoate (M6BACP) | Atom Transfer Radical Polymerization (ATRP) | Smectic | Forms hexagonal cylinder structures with a lattice period of ~18 nm. The LC moieties can be uniaxially aligned. |

Nonlinear Optical (NLO) Materials

The electronic structure of molecules containing cyanophenyl groups makes them promising candidates for nonlinear optical (NLO) materials. researchgate.netacs.org Second-order NLO effects, such as second-harmonic generation (SHG), require materials that have a non-centrosymmetric structure and molecules with a large first hyperpolarizability (β). This is typically achieved with donor-acceptor π-conjugated systems.

In this context, the cyano group (-CN) serves as a potent electron-withdrawing group (acceptor). acs.org When paired with an electron-donating group through a conjugated system, such as a phenyl benzoate (B1203000) core, it can lead to a molecule with significant NLO response. Research has explored various aromatic carboxylates for NLO applications, with a focus on achieving both a large NLO effect and transparency in the visible region. researchgate.net For instance, the compound 4-cyanophenyl p-anisate (CPA), which couples a cyanophenyl acceptor with a methoxy-donating group, has been investigated for its crystal structure and second-order NLO properties. researchgate.net

Furthermore, these NLO-active chromophores can be incorporated into polymer matrices. acs.org Polyamides containing cyanophenyl-based chromophores have been synthesized, offering a pathway to create robust, processable films with high NLO coefficients. After aligning the chromophores via a process called corona-poling, these materials can exhibit significant d₃₃ coefficients, a measure of their second-order NLO activity. acs.org Such materials are being developed for applications in high-speed information processing and optoelectronics. rsc.org

Conclusion and Future Research Directions

Synthesis of Novel Derivatives and Analogues with Enhanced Functionality

The synthesis of novel derivatives from the core structure of Methyl 3-(3-cyanophenyl)benzoate is a key area for future investigation. The biphenyl (B1667301) backbone and its functional groups provide multiple sites for modification. For instance, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, thereby introducing new reactive handles. The ester group can be saponified and re-esterified with a variety of alcohols to modulate physical properties like solubility and melting point.

Furthermore, the aromatic rings can undergo electrophilic substitution reactions to introduce additional functional groups, leading to a diverse library of analogues. The synthesis of various functionalized biphenyls and benzoates has been demonstrated, and these methodologies can be adapted to create novel derivatives of this compound. gre.ac.ukresearchgate.netresearchgate.netacs.orgnih.govscilit.com The development of such derivatives is crucial for tuning the electronic and steric properties of the molecule for specific applications, such as in the design of liquid crystals or as intermediates for pharmacologically active compounds.

Development of More Sustainable and Efficient Synthetic Routes (e.g., continuous flow processes)

While the Suzuki-Miyaura coupling is a powerful tool for biphenyl synthesis, traditional batch processes can have drawbacks in terms of scalability, safety, and environmental impact. Future research will likely focus on developing more sustainable and efficient synthetic routes. Continuous flow synthesis, in particular, offers significant advantages. researchgate.netrsc.orgacs.orgnih.gov This technology allows for better control over reaction parameters, improved heat and mass transfer, and the safe handling of hazardous reagents in smaller volumes. The in-line integration of sequential catalytic steps and purification processes within a continuous flow system can lead to higher yields, increased productivity, and reduced solvent consumption. rsc.org For the synthesis of this compound, a continuous flow process could integrate the Suzuki-Miyaura coupling with subsequent derivatization steps, streamlining the production of a wide range of analogues.

Advanced Mechanistic Elucidation through Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing reaction conditions and designing more effective catalysts. The mechanism of the Suzuki-Miyaura reaction, which is central to the synthesis of this compound, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgrsc.orgresearchgate.net While the general steps are well-established, the specific influence of the cyano and methyl ester groups on the kinetics and thermodynamics of each step warrants further investigation.

Future research should employ a combination of experimental techniques, such as kinetic studies and in-situ spectroscopic monitoring, with computational modeling (e.g., Density Functional Theory) to provide a detailed, atomistic picture of the reaction pathways. This integrated approach can help in identifying rate-limiting steps, understanding the role of ligands and bases, and predicting the reactivity of different substrates, ultimately leading to more rational and efficient synthetic strategies.

Exploration of New Catalytic Systems for Specific Transformations

The development of novel and more efficient catalytic systems is a cornerstone of modern organic synthesis. For the synthesis of this compound and its derivatives, research into new catalysts for the Suzuki-Miyaura coupling and other transformations is crucial. While palladium-based catalysts are widely used, their cost and potential for product contamination are concerns. mdpi.comrsc.org Consequently, there is growing interest in catalysts based on more abundant and less toxic metals, such as nickel. rsc.org

Furthermore, the development of heterogeneous catalysts, where the catalytic species is immobilized on a solid support, offers advantages in terms of catalyst recovery and reuse. mdpi.comrsc.org Ligand-free catalytic systems are also being explored to simplify reaction conditions and reduce costs. rsc.org Future research should focus on designing robust, highly active, and selective catalysts tailored for the specific transformations of this compound, including C-H activation and functionalization of the aromatic rings.

Emerging Applications in Interdisciplinary Fields

The unique structure of this compound and its potential derivatives suggests a range of applications in various interdisciplinary fields. The cyanobiphenyl moiety is a well-known component of liquid crystals, and the introduction of a methyl benzoate (B1203000) group could lead to novel materials with tailored mesomorphic properties. tandfonline.commdpi.comtandfonline.comresearcher.lifetandfonline.com The polymorphism of cyanobiphenyl-substituted benzoates has been investigated, and these compounds can exhibit reentrant nematic phases. tandfonline.com

In medicinal chemistry, the biphenyl scaffold is a common feature in many biologically active molecules. The functional groups of this compound could serve as key interaction points with biological targets or as handles for further elaboration into more complex drug candidates. For instance, a patent describes the use of a related compound, methyl 5-(3-cyanophenyl)-3-formylbenzoate, in the synthesis of pharmacologically relevant molecules. google.com The broader class of cyanobiphenyl compounds has been explored for its impact on liquid crystal-based sensors and as a medium for dispersing nanoparticles. nih.govnih.gov The exploration of these and other emerging applications will be a major driver for future research on this versatile class of compounds.

Q & A

Q. What are the standard synthetic protocols for Methyl 3-(3-cyanophenyl)benzoate and its derivatives?

this compound derivatives are synthesized via multi-step reactions. For example, compound Methyl 3-[3-(3-cyanophenyl)-4-formyl-pyrazol-1-yl]benzoate (41) is prepared using a general method involving condensation of 3-cyanophenylacetylhydrazine with aldehydes under reflux in methanol, followed by cyclization with POCl₃. Purification often employs column chromatography (hexane/EtOAc gradients) to isolate high-purity products (89–95% yields) . Reaction conditions (e.g., temperature, time, stoichiometry) and reagents like DIPEA are critical for optimizing yields .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

1H NMR and 13C NMR are essential for confirming regiochemistry and functional groups. For example, compound 41 shows distinct signals for the methyl ester (δ 3.81 ppm) and cyano-substituted aromatic protons (δ 7.24–8.05 ppm). Mass spectrometry (MS) validates molecular weight, while FT-IR confirms ester and nitrile groups. High-resolution MS or X-ray crystallography may resolve ambiguities in complex derivatives .

Q. What are the key physical properties (e.g., melting point, solubility) relevant to experimental handling?

Derivatives like Methyl 3-(trifluoromethyl)benzoate exhibit a density of 1.269 g/cm³, boiling point of 208.6°C, and flash point of 70°C. Solubility in polar solvents (e.g., CHCl₃, DMSO) is critical for reaction design. Thermal stability (mp 140–156°C for triazine derivatives) informs storage conditions .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the cyano group in this compound synthesis?

Yield optimization involves:

- Catalyst selection : Lewis acids (e.g., FeCl₃) enhance electrophilic substitution in aromatic cyanation .

- Solvent effects : Polar aprotic solvents (DMF, MeCN) improve nitrile group incorporation .

- Temperature control : Low temperatures (–35°C) minimize side reactions during intermediate steps . Methodological adjustments, such as stepwise addition of reagents, can further improve efficiency .

Q. How do substituent positions on the phenyl ring affect biological activity or reactivity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., –CN, –CF₃) enhance electrophilic reactivity and binding affinity. For example, halogenated analogs (e.g., 3-bromo or 3-chloro derivatives) show altered bioactivity due to steric and electronic effects. Comparative studies using methyl ester vs. ethyl ester analogs highlight the role of steric bulk in modulating interactions .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., solubility, reactivity)?

- Cross-validation : Use HPLC to assess purity (>95%) and DSC to verify thermal behavior .

- Solvent modeling : Computational tools (COSMO-RS) predict solubility discrepancies caused by solvent polarity .

- Reaction kinetics : Monitor intermediates via in-situ NMR or LC-MS to identify unanticipated pathways .

Q. How can regioselectivity challenges during functionalization be addressed?

- Directing groups : Utilize –COOCH₃ or –CN to guide electrophilic substitution to meta/para positions .

- Protecting groups : Temporarily block reactive sites (e.g., –OH with silyl groups) to achieve selective modifications .

- Catalytic systems : Pd-mediated cross-coupling ensures precise C–H activation in polyaromatic systems .

Methodological Considerations

- Data contradiction analysis : Discrepancies in NMR or MS data may arise from impurities or tautomerism. Re-crystallization or alternative solvents (e.g., DMSO-d₆ vs. CDCl₃) can clarify spectral assignments .

- Scale-up challenges : Pilot reactions (e.g., from 1 mmol to 100 mmol) require adjusted cooling rates and stirring efficiency to maintain yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.